

Safety data sheet for 2-Fluoro-5-isopropylphenylboronic acid

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Compound of Interest

Compound Name: 2-Fluoro-5-isopropylphenylboronic acid

Cat. No.: B572195

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Technical Guide: 2-Fluoro-5-isopropylphenylboronic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for **2-Fluoro-5-isopropylphenylboronic acid** (CAS No. 1256354-92-3) was not publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds and should be used as a general guide for handling, storage, and use. Researchers should always perform a thorough risk assessment before handling this chemical and consult with their institution's safety office.

This technical guide provides an overview of the available safety information, physical and chemical properties, and a representative experimental protocol relevant to **2-Fluoro-5-isopropylphenylboronic acid** for researchers, scientists, and drug development professionals.

Compound Identification

Compound Name	2-Fluoro-5-isopropylphenylboronic acid
CAS Number	1256354-92-3 [1]
Molecular Formula	C ₉ H ₁₂ BFO ₂
Molecular Weight	182.00 g/mol
Structure	(A 2D structure of the molecule should be depicted here if possible)

Hazard Identification and Safety Data

Due to the absence of a specific SDS for **2-Fluoro-5-isopropylphenylboronic acid**, the following tables summarize data from closely related fluorinated and isopropyl-substituted phenylboronic acids. This information provides an indication of the potential hazards.

GHS Hazard Classification (Representative for Related Compounds)

Hazard Class	Hazard Statement
Skin Irritation	Causes skin irritation
Eye Irritation	Causes serious eye irritation
Specific target organ toxicity — Single exposure	May cause respiratory irritation

Data extrapolated from related fluorinated phenylboronic acids.

Physical and Chemical Properties (Data from Related Compounds)

Property	5-Fluoro-2-isopropoxyphenylboronic acid	4-fluoro-5-isopropyl-2-methoxyphenylboronic acid
CAS Number	480438-63-9[2]	875446-29-0[3]
Appearance	Solid[2]	No data available
Melting Point	80-90°C[2]	No data available
Boiling Point	No data available	No data available
Flash Point	No data available	No data available
Solubility	No data available	No data available

Toxicological Information (Data from Related Compounds)

For the related compound 5-Fluoro-2-isopropoxyphenylboronic acid, no quantitative toxicological data is available for acute toxicity, skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity[2]. The absence of data does not mean the substance is harmless.

Stability and Reactivity (Data from Related Compounds)

Parameter	Information for 5-Fluoro-2-isopropoxyphenylboronic acid
Reactivity	No data available[2]
Chemical Stability	Stable under recommended storage conditions[2]
Possibility of Hazardous Reactions	No data available[2]
Conditions to Avoid	No data available
Incompatible Materials	No data available[2]
Hazardous Decomposition Products	Under fire conditions: Carbon monoxide, hydrogen fluoride[2]

Handling and Storage

Based on information for similar compounds, the following handling and storage procedures are recommended:

- **Handling:** Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed[3].
- **Storage:** Store in a cool place. Keep container tightly closed in a dry and well-ventilated place[3]. For some related boronic acids, storage at -20°C is recommended[4].

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are common reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general, representative protocol that may be adapted for **2-Fluoro-5-isopropylphenylboronic acid**.

Objective: To couple **2-Fluoro-5-isopropylphenylboronic acid** with an aryl halide.

Materials:

- **2-Fluoro-5-isopropylphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF/water mixture)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser)

Procedure:

- To a dry Schlenk flask, add the aryl halide (1.0 eq), **2-Fluoro-5-isopropylphenylboronic acid** (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvent to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
- Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Diagrams

Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

This guide is intended for informational purposes only and does not constitute a comprehensive safety assessment. Always consult the most current safety data and conduct a thorough risk assessment before use.

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